![molecular formula C13H15NO3 B13791956 N-(2-(5-methoxybenzofuran-3-yl)ethyl)acetamide CAS No. 27404-35-9](/img/structure/B13791956.png)
N-(2-(5-methoxybenzofuran-3-yl)ethyl)acetamide
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Overview
Description
ACETAMIDE,N-[2-(5-METHOXY-3-BENZOFURANYL)- ETHYL]-: is an organic compound with the molecular formula C13H15NO3 It is a derivative of acetamide, where the acetamide group is substituted with a 2-(5-methoxy-3-benzofuranyl)ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
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Laboratory Synthesis:
Starting Materials: The synthesis typically begins with 5-methoxybenzofuran and ethylamine.
Reaction Steps: The 5-methoxybenzofuran undergoes a substitution reaction with ethylamine to form 2-(5-methoxy-3-benzofuranyl)ethylamine. This intermediate is then reacted with acetic anhydride to yield ACETAMIDE,N-[2-(5-METHOXY-3-BENZOFURANYL)- ETHYL]-.
Conditions: The reactions are usually carried out under controlled temperatures and in the presence of catalysts to ensure high yield and purity.
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Industrial Production Methods:
Scale-Up: Industrial production follows similar steps but on a larger scale, often using continuous flow reactors to maintain consistent reaction conditions.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the carbonyl group of the acetamide, converting it to an amine.
Substitution: The benzofuran ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products:
Oxidation: Hydroxylated derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
Anti-inflammatory Properties
Recent studies have indicated that N-(2-(5-methoxybenzofuran-3-yl)ethyl)acetamide exhibits anti-inflammatory effects. A patent describes a pharmaceutical composition that includes this compound for the treatment of inflammatory diseases such as Hashimoto's thyroiditis and inflammatory bowel disease. The compound's mechanism involves inhibiting pro-inflammatory cytokines, which are critical in the pathogenesis of these conditions .
Antibacterial Activity
Research has demonstrated the antibacterial properties of this compound against both Gram-positive and Gram-negative bacteria. In particular, it has shown effectiveness in inhibiting bacterial growth at low concentrations, making it a candidate for further development as an antibacterial agent . The compound's unique structure allows it to penetrate bacterial membranes effectively, enhancing its therapeutic potential.
Melatonin Receptor Modulation
This compound has been identified as an inhibitor of the melatonin receptor type 1A. This property suggests potential applications in sleep disorders and circadian rhythm regulation, as modulation of melatonin receptors can influence sleep patterns and overall health .
Synthesis of Derivatives
The compound serves as a starting material for synthesizing various benzofuran derivatives, which may possess enhanced biological activities. The ability to modify its structure opens avenues for developing new drugs targeting different therapeutic areas .
Drug Design and Development
Due to its favorable pharmacokinetic properties, including good absorption across biological membranes, this compound is being explored as a lead compound in drug design. Its interactions with biological targets are being studied to optimize efficacy and minimize side effects .
Case Studies
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Receptor Interaction: It may interact with certain receptors, modulating their activity and leading to physiological effects.
Comparison with Similar Compounds
- N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide
- N-(2-methoxyphenyl)acetamide
Comparison:
- Structural Differences: While similar in having an acetamide group, the substituents on the benzofuran or indole rings differ, leading to variations in reactivity and applications.
- Unique Features: ACETAMIDE,N-[2-(5-METHOXY-3-BENZOFURANYL)- ETHYL]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
N-(2-(5-methoxybenzofuran-3-yl)ethyl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C13H15NO3
- Molecular Weight : 233.27 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that compounds containing benzofuran moieties possess significant antimicrobial properties. For instance, derivatives similar to this compound have demonstrated efficacy against various bacterial strains and fungi, suggesting their potential as antimicrobial agents .
- Antioxidant Properties : The presence of the methoxy group in the benzofuran structure contributes to its antioxidant activity, helping to scavenge free radicals and reduce oxidative stress .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, thus potentially serving as an anti-inflammatory agent .
- Cytotoxicity : Some derivatives of benzofuran have shown cytotoxic effects against cancer cell lines, indicating a possible role in cancer therapy .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several proposed mechanisms include:
- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in inflammation and microbial growth.
- Interaction with Cell Membranes : Its lipophilic nature allows it to penetrate cell membranes effectively, influencing cellular processes.
Case Studies
Several studies have explored the biological activity of related compounds or derivatives:
- Antimicrobial Study :
- Cytotoxicity Assay :
Data Table: Biological Activities
Properties
CAS No. |
27404-35-9 |
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Molecular Formula |
C13H15NO3 |
Molecular Weight |
233.26 g/mol |
IUPAC Name |
N-[2-(5-methoxy-1-benzofuran-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C13H15NO3/c1-9(15)14-6-5-10-8-17-13-4-3-11(16-2)7-12(10)13/h3-4,7-8H,5-6H2,1-2H3,(H,14,15) |
InChI Key |
BTVRPXLAXZPZPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCC1=COC2=C1C=C(C=C2)OC |
Origin of Product |
United States |
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